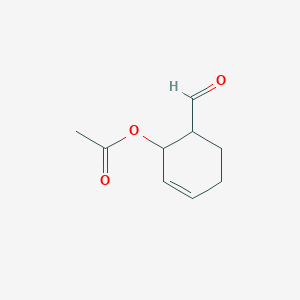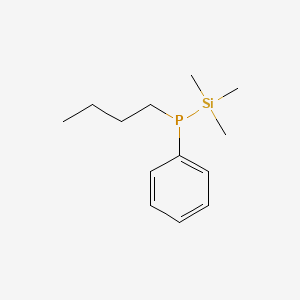![molecular formula C12H11F3N4O5 B14600279 7-[(Butan-2-yl)oxy]-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole CAS No. 60167-75-1](/img/structure/B14600279.png)
7-[(Butan-2-yl)oxy]-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(Butan-2-yl)oxy]-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzimidazole core substituted with butan-2-yloxy, dinitro, and trifluoromethyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Butan-2-yl)oxy]-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the butan-2-yloxy, dinitro, and trifluoromethyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
7-[(Butan-2-yl)oxy]-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives from the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
7-[(Butan-2-yl)oxy]-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(Butan-2-yl)oxy]-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound’s nitro and trifluoromethyl groups can participate in redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,6-Dinitro-2-(trifluoromethyl)-1H-benzimidazole: Lacks the butan-2-yloxy group, resulting in different chemical and biological properties.
7-[(Butan-2-yl)oxy]-4-nitro-2-(trifluoromethyl)-1H-benzimidazole: Contains only one nitro group, which may affect its reactivity and applications.
Uniqueness
7-[(Butan-2-yl)oxy]-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential applications. The presence of both nitro and trifluoromethyl groups enhances its ability to participate in various chemical reactions and interact with biological targets.
Properties
CAS No. |
60167-75-1 |
|---|---|
Molecular Formula |
C12H11F3N4O5 |
Molecular Weight |
348.23 g/mol |
IUPAC Name |
7-butan-2-yloxy-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C12H11F3N4O5/c1-3-5(2)24-10-7(19(22)23)4-6(18(20)21)8-9(10)17-11(16-8)12(13,14)15/h4-5H,3H2,1-2H3,(H,16,17) |
InChI Key |
JLWPVWRWCAUMKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=C(C=C(C2=C1NC(=N2)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


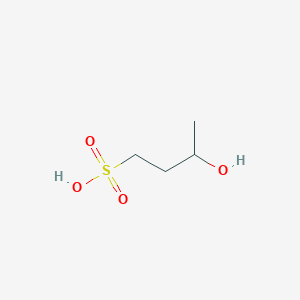
![1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14600211.png)
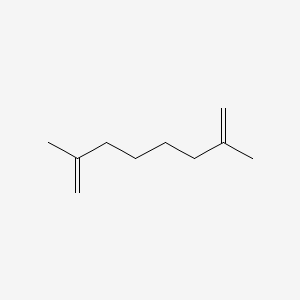
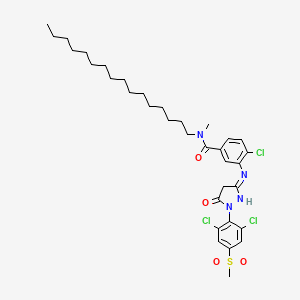
![N-[2-(2-Hydroxy-4,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14600230.png)
![2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene](/img/structure/B14600231.png)
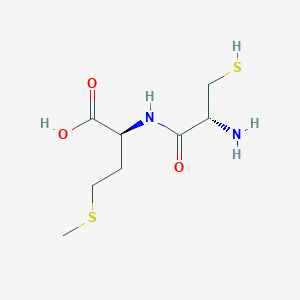
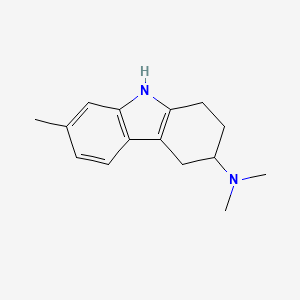
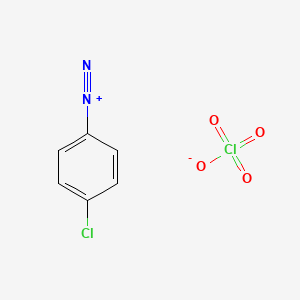
![5,6-Bis[4-(dimethylamino)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14600244.png)
![Dodecahydrodicyclopenta[cd,gh]pentalene](/img/structure/B14600249.png)

